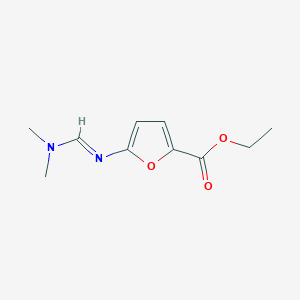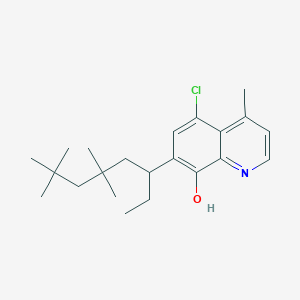![molecular formula C37H48NP B12877469 1-(2'-(Di(adamantan-1-yl)phosphino)-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B12877469.png)
1-(2'-(Di(adamantan-1-yl)phosphino)-[1,1'-biphenyl]-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2’-(Di(adamantan-1-yl)phosphino)-[1,1’-biphenyl]-3-yl)piperidine is a complex organophosphorus compound known for its unique structural features and versatile applications. The compound consists of a piperidine ring attached to a biphenyl group, which is further substituted with two adamantyl groups and a phosphino group. This intricate structure imparts distinct chemical properties, making it valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-(Di(adamantan-1-yl)phosphino)-[1,1’-biphenyl]-3-yl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the biphenyl core.
Attachment of Adamantyl Groups: The adamantyl groups are introduced through a Friedel-Crafts alkylation reaction, using adamantyl chloride and a Lewis acid catalyst.
Phosphino Group Addition:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2’-(Di(adamantan-1-yl)phosphino)-[1,1’-biphenyl]-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the biphenyl core can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles, polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation Products: Phosphine oxides.
Reduction Products: Reduced phosphine derivatives.
Substitution Products: Functionalized biphenyl or piperidine derivatives.
Applications De Recherche Scientifique
1-(2’-(Di(adamantan-1-yl)phosphino)-[1,1’-biphenyl]-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology: The compound is explored for its potential as a bioactive molecule, with studies investigating its interactions with biological macromolecules.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(2’-(Di(adamantan-1-yl)phosphino)-[1,1’-biphenyl]-3-yl)piperidine involves its interaction with molecular targets through its phosphino and adamantyl groups. The phosphino group can coordinate with transition metals, forming stable complexes that facilitate catalytic reactions. The adamantyl groups provide steric hindrance, enhancing the selectivity and stability of these complexes. Additionally, the biphenyl core contributes to the overall rigidity and electronic properties of the compound, influencing its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
- 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine
- Di-1-adamantylphosphine
- 5-(Di(1-adamantyl)phosphino)-1,3,5-triphenyl-1H-1,4-bipyrazole
Comparison: 1-(2’-(Di(adamantan-1-yl)phosphino)-[1,1’-biphenyl]-3-yl)piperidine stands out due to its unique combination of a piperidine ring, biphenyl core, and adamantyl groups. This structure imparts distinct steric and electronic properties, making it more versatile in catalytic applications compared to its analogs. The presence of the biphenyl core enhances its rigidity and stability, while the piperidine ring provides additional sites for functionalization, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C37H48NP |
|---|---|
Poids moléculaire |
537.8 g/mol |
Nom IUPAC |
bis(1-adamantyl)-[2-(3-piperidin-1-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C37H48NP/c1-4-11-38(12-5-1)33-8-6-7-32(19-33)34-9-2-3-10-35(34)39(36-20-26-13-27(21-36)15-28(14-26)22-36)37-23-29-16-30(24-37)18-31(17-29)25-37/h2-3,6-10,19,26-31H,1,4-5,11-18,20-25H2 |
Clé InChI |
WUDXYKPJWNTRED-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=CC(=C2)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


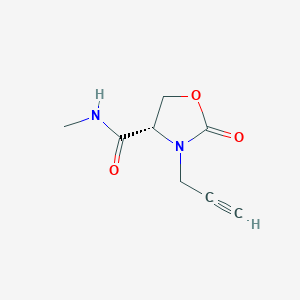
![1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12877392.png)
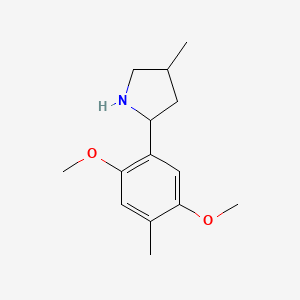

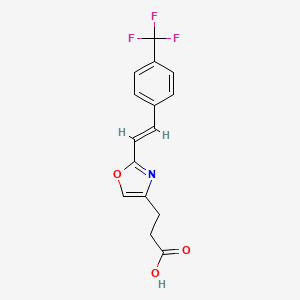

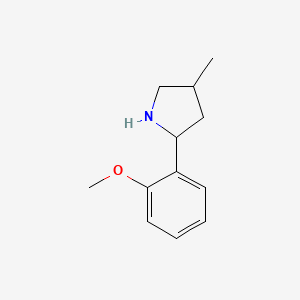
![1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877443.png)

![[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12877463.png)
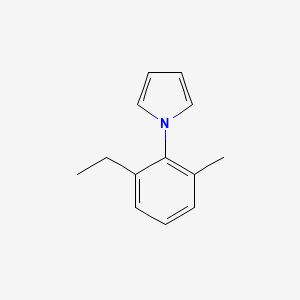
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12877485.png)
